molecular formula C28H22F4N2O4S B2744638 (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate CAS No. 860787-99-1

(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate

Cat. No.: B2744638
CAS No.: 860787-99-1
M. Wt: 558.55
InChI Key: SLPKGMIVGQYKSH-MKFPQRGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate is a complex organic compound characterized by its unique structure, which includes trifluoromethyl, fluorophenyl, methanesulfonylphenyl, and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: This is achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Coupling Reactions: The final step involves coupling the pyrrole intermediate with 4-methylbenzoate under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism by which (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-methylbenzoate exerts its effects involves interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Properties

IUPAC Name

[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F4N2O4S/c1-17-4-6-20(7-5-17)27(35)38-33-26(28(30,31)32)24-16-25(19-8-14-23(15-9-19)39(3,36)37)34(18(24)2)22-12-10-21(29)11-13-22/h4-16H,1-3H3/b33-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPKGMIVGQYKSH-MKFPQRGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)C)\C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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